(R)-1-(2-Fluoroethyl)piperidin-3-amine chemical properties
(R)-1-(2-Fluoroethyl)piperidin-3-amine chemical properties
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-1-(2-Fluoroethyl)piperidin-3-amine
Executive Summary
In modern medicinal chemistry and radiopharmaceutical development, the selection of chiral building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of a drug candidate. (R)-1-(2-Fluoroethyl)piperidin-3-amine is a highly specialized, privileged diamine scaffold. While the 3-aminopiperidine core is a well-established motif in numerous kinase inhibitors and GPCR antagonists, the specific N-(2-fluoroethyl) substitution elevates this compound from a standard building block to a precision tool for modulating basicity, lipophilicity, and target engagement.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing an authoritative analysis of the "fluorine effect" on this scaffold, alongside field-proven, self-validating protocols for its synthetic integration.
Physicochemical Profiling & The "Fluorine Effect"
The strategic incorporation of fluorine into aliphatic systems is a cornerstone of rational drug design. The table below summarizes the core quantitative data for this building block, highlighting its clinical and synthetic relevance.
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | (3R)-1-(2-fluoroethyl)piperidin-3-amine | Defines absolute stereochemistry (R) critical for spatial target engagement. |
| CAS Number (Free Base) | 1704968-41-1 | Primary identifier for the un-ionized building block[1]. |
| CAS Number (Di-HCl) | 2306254-76-0 | Highly stable salt form, preferred for long-term benchtop storage. |
| Molecular Formula | C7H15FN2 | - |
| Molecular Weight | 146.21 g/mol | Low molecular weight ensures high ligand efficiency when coupled to larger pharmacophores[1]. |
| Topological Polar Surface Area | 29.26 Ų | Well below the 90 Ų threshold, making it optimal for Blood-Brain Barrier (BBB) penetration[2][3]. |
Mechanistic Causality of the Fluorine Substitution: Replacing a standard N-ethyl group with an N-(2-fluoroethyl) moiety is not merely a steric bioisosteric swap; it is a profound electronic modulator.
-
pKa Modulation via Inductive Effects: The highly electronegative fluorine atom exerts a strong σ -inductive electron-withdrawing effect across the three-bond distance (F-C-C-N) to the tertiary piperidine nitrogen. This inductive pull significantly lowers the pKa of the basic piperidine nitrogen (typically ~10.4 for standard N-alkyl piperidines) down to approximately 8.5–9.0. Consequently, at physiological pH (7.4), a larger fraction of the molecule exists in the unionized state, dramatically enhancing passive membrane permeability and CNS penetrance.
-
Metabolic Considerations: While the strong C-F bond often resists oxidative N-dealkylation by CYP450 enzymes, researchers must remain vigilant regarding potential toxicity. Molecules bearing N-2-fluoroethyl substituents can, under specific metabolic conditions, undergo defluorination or release fluoroacetate, a known toxicophore that acts as a highly potent inhibitor of aconitase in the tricarboxylic acid cycle[4].
Synthetic Integration: Self-Validating Buchwald-Hartwig Amination
The primary synthetic utility of (R)-1-(2-Fluoroethyl)piperidin-3-amine lies in the nucleophilicity of its primary amine at the C3 position. The tertiary N1 nitrogen is sterically and electronically shielded by the fluoroethyl group, allowing for regioselective functionalization without the need for orthogonal protecting groups.
Below is a field-proven, step-by-step methodology for coupling this building block to an aryl halide via a Buchwald-Hartwig cross-coupling reaction.
Step-by-Step Methodology:
-
Reagent Preparation (Glovebox Environment):
-
Action: In a dry, inert atmosphere, combine the aryl bromide (1.0 eq), (R)-1-(2-Fluoroethyl)piperidin-3-amine (1.2 eq), Pd2(dba)3 (0.05 eq), and RuPhos ligand (0.10 eq) in anhydrous 1,4-dioxane.
-
Causality: RuPhos is specifically selected because its bulky, electron-rich biaryl structure accelerates reductive elimination and strictly favors the mono-arylation of primary amines, preventing unwanted diarylation that plagues less sterically hindered ligands.
-
-
Base Selection & Addition:
-
Action: Add Cesium Carbonate (Cs2CO3, 2.0 eq) to the mixture.
-
Causality: While Sodium tert-butoxide (NaOtBu) is the industry standard for these couplings, it is too strongly basic and can trigger the E2 elimination of hydrogen fluoride (HF) from the 2-fluoroethyl moiety. Cs2CO3 provides a milder, safer alternative that preserves the integrity of the fluoroalkyl chain.
-
-
Thermal Cycling:
-
Action: Seal the reaction vessel, remove from the glovebox, and heat at 90°C for 12 hours.
-
-
Self-Validation via LC-MS:
-
Action: Quench a 10 µL aliquot in methanol and analyze via LC-MS.
-
Validation Logic: This protocol is designed as a self-validating system. A successful catalytic cycle is confirmed by the disappearance of the aryl bromide peak and the emergence of the [M+H]+ product mass. Crucially, if a mass corresponding to [M−20]+ (loss of HF) is observed, it immediately indicates that the base utilized was too harsh or the temperature too high, triggering a corrective feedback loop for the chemist to lower the temperature or switch to a weaker base like K3PO4.
-
Application in Radiochemistry (PET Imaging)
Beyond traditional pharmacophores, the 2-fluoroethyl motif is a gold-standard structural feature in Positron Emission Tomography (PET) radiotracer design.
In radiochemistry workflows, the radioactive 18F isotope (t1/2 = 109.7 min) is incorporated into the scaffold to image CNS targets in vivo. However, 18F is produced in "no-carrier-added" (sub-nanomolar) quantities, making direct structural characterization of the radiotracer by NMR impossible. Therefore, the cold 19F standard—(R)-1-(2-Fluoroethyl)piperidin-3-amine—is absolutely mandatory. It is co-injected with the radiotracer during High-Performance Liquid Chromatography (HPLC). The exact co-elution of the radioactive gamma signal (from 18F ) with the UV absorbance peak (from the 19F standard) provides the definitive, authoritative proof of the radiotracer's structural identity.
Mechanistic Workflow Diagram
The following diagram maps the logical flow from the structural properties of the building block to its final therapeutic and diagnostic applications.
Workflow mapping the physicochemical and synthetic utility of the 2-fluoroethyl piperidine scaffold.
